molecular formula C9H5FIN B1404619 7-Fluoro-1-iodoisoquinoline CAS No. 1207448-25-6

7-Fluoro-1-iodoisoquinoline

Cat. No. B1404619
M. Wt: 273.05 g/mol
InChI Key: MTAXQKPJFCSUDO-UHFFFAOYSA-N
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Description

7-Fluoro-1-iodoisoquinoline is a chemical compound that belongs to the family of synthetic isoquinoline derivatives. It has a molecular formula of C9H5FIN and a molecular weight of 273.05 g/mol .


Synthesis Analysis

The synthesis of fluorinated isoquinolines, including 7-Fluoro-1-iodoisoquinoline, has been a subject of research over the past decade . A variety of isoquinolinic ring assembly techniques have been developed, enabling the introduction of diverse fluorine-containing functionalities . For instance, Mao’s group reported the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines en route to three new examples of 7-fluoroisoquinoline .


Molecular Structure Analysis

The InChI code for 7-Fluoro-1-iodoisoquinoline is 1S/C9H5FIN/c10-7-2-1-6-3-4-12-9 (11)8 (6)5-7/h1-5H . This indicates the presence of fluorine and iodine atoms in the isoquinoline ring structure.


Physical And Chemical Properties Analysis

7-Fluoro-1-iodoisoquinoline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antidepressant Properties

7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of 7-Fluoro-1-iodoisoquinoline, exhibits antidepressant-like effects. Studies in rodents have shown its potential in reversing depressive behaviors induced by stress, such as maternal separation. It acts by modulating the glutamatergic and GABAergic systems in the brain, impacting neurochemical parameters like GABA uptake and NMDA receptor levels (Pesarico et al., 2017). Additionally, its antidepressant-like effect is mediated through serotonergic and dopaminergic systems, influencing monoamine oxidase activity and serotonin uptake (Pesarico et al., 2014).

Antimycobacterial Activity

Novel fluoroquinolones, including those related to 7-Fluoro-1-iodoisoquinoline, have been synthesized and evaluated for their antimycobacterial activities. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, with certain compounds demonstrating potent efficacy (Senthilkumar et al., 2009).

Modulation of Brain Systems

Further research into 7-Fluoro-1,3-diphenylisoquinoline-1-amine reveals its role in modulating key brain systems. This includes the NMDA, GABAA, and GABAB receptors, along with pathways such as the l-arginine-nitric oxide-cGMP pathway, which are important for its antidepressant-like action in mice (Pesarico et al., 2016).

Antibacterial Properties

Certain 7-fluoro-1-iodoisoquinoline derivatives have shown potent antibacterial activities, particularly against Gram-positive and Gram-negative bacteria. This is attributed to the unique structural orientations of these compounds, which play a crucial role in their antibacterial efficacy (Kuramoto et al., 2003).

Anti-Amnesic Action

Research indicates that 7-Fluoro-1,3-diphenylisoquinoline-1-amine can counteract amnesia in mice, particularly through its effects on the cholinergic system, oxidative stress, and Nrf2/HO-1 signaling. These actions contribute to its potential as an anti-amnesic agent (Müller et al., 2020).

Antioxidative or Prooxidative Effects

Investigations into 7-Fluoro-4-hydroxyquinoline derivatives have explored their antioxidative or prooxidative effects on hemolysis of erythrocytes. The study suggests that the antioxidant/prooxidant effect of these compounds is influenced by their molecular structure and distribution status in the reaction system (Liu et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-fluoro-1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAXQKPJFCSUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-iodoisoquinoline

CAS RN

1207448-25-6
Record name 7-Fluoro-1-iodoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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